molecular formula C24H21ClF3NO5 B11595718 2-((3-(2-chlorophenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl)oxy)-N-cyclohexylacetamide

2-((3-(2-chlorophenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl)oxy)-N-cyclohexylacetamide

Cat. No.: B11595718
M. Wt: 495.9 g/mol
InChI Key: QSNPLEVZSIVADC-UHFFFAOYSA-N
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Description

2-((3-(2-chlorophenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl)oxy)-N-cyclohexylacetamide is a synthetic organic compound with a complex structure It features a chromenone core substituted with a chlorophenoxy group, a trifluoromethyl group, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-(2-chlorophenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl)oxy)-N-cyclohexylacetamide typically involves multiple steps:

    Formation of the Chromenone Core: The chromenone core can be synthesized via a condensation reaction between a suitable phenol derivative and an appropriate diketone under acidic conditions.

    Introduction of the Chlorophenoxy Group: The chlorophenoxy group is introduced through a nucleophilic aromatic substitution reaction, where a chlorophenol reacts with the chromenone intermediate.

    Addition of the Trifluoromethyl Group: The trifluoromethyl group can be added using a trifluoromethylating agent such as trifluoromethyl iodide in the presence of a base.

    Formation of the Acetamide Moiety: The final step involves the reaction of the intermediate with N-cyclohexylacetamide under basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxy and chromenone moieties.

    Reduction: Reduction reactions can occur at the carbonyl groups, potentially converting them to alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorophenoxy group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Products may include quinones or carboxylic acids.

    Reduction: Alcohol derivatives of the original compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

In biological research, the compound may be studied for its potential as a bioactive molecule. Its structural features suggest it could interact with biological targets such as enzymes or receptors.

Medicine

In medicinal chemistry, the compound could be investigated for its potential therapeutic properties. Its ability to interact with biological targets makes it a candidate for drug development, particularly in areas such as anti-inflammatory or anticancer research.

Industry

In industry, the compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which 2-((3-(2-chlorophenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl)oxy)-N-cyclohexylacetamide exerts its effects would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability, while the chromenone core can interact with various biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-chlorophenoxy)-N’-(2-(trifluoromethyl)benzylidene)acetohydrazide
  • 2-(2,3-dichlorophenoxy)-N’-(2-(trifluoromethyl)benzylidene)acetohydrazide

Uniqueness

Compared to similar compounds, 2-((3-(2-chlorophenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl)oxy)-N-cyclohexylacetamide is unique due to its specific combination of functional groups. The presence of the chromenone core, trifluoromethyl group, and acetamide moiety provides a distinct set of chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C24H21ClF3NO5

Molecular Weight

495.9 g/mol

IUPAC Name

2-[3-(2-chlorophenoxy)-4-oxo-2-(trifluoromethyl)chromen-7-yl]oxy-N-cyclohexylacetamide

InChI

InChI=1S/C24H21ClF3NO5/c25-17-8-4-5-9-18(17)33-22-21(31)16-11-10-15(12-19(16)34-23(22)24(26,27)28)32-13-20(30)29-14-6-2-1-3-7-14/h4-5,8-12,14H,1-3,6-7,13H2,(H,29,30)

InChI Key

QSNPLEVZSIVADC-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC(=O)COC2=CC3=C(C=C2)C(=O)C(=C(O3)C(F)(F)F)OC4=CC=CC=C4Cl

Origin of Product

United States

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